1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole Benzimidazole is a fused ring compound consisting of benzene and imidazole, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or pyrazole rings. .
Scientific Research Applications
1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, it is explored for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- can be compared with other similar compounds, such as:
1H-Benzimidazole, 2-(1H-pyrazol-3-yl)-: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.
1H-Benzimidazole, 2-(5-phenyl-1H-pyrazol-3-yl)-: Contains a phenyl group instead of a methyl group, potentially altering its pharmacological properties.
1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-4-yl)-: The position of the pyrazole ring attachment differs, which can influence the compound’s overall stability and reactivity
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-7-6-10(15-14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIPYMLXPVRMJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.